![molecular formula C26H20N2O2 B4772478 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been found to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, bacterial cell wall synthesis, and inflammatory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial cell wall synthesis, and reduce inflammation. Additionally, the compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a novel therapeutic agent for cancer, bacterial infections, and inflammatory diseases. The compound has also been found to have low toxicity, indicating its safety for use in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. In vivo studies to determine the efficacy and safety of the compound in animal models.
4. Exploration of the potential of the compound as a drug delivery system for targeted therapies.
5. Investigation of the potential of the compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a novel compound that has shown promising results in scientific research applications. Its potential as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases warrants further investigation. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
The 4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, and has shown promising results. It has also been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-18-9-5-6-12-21(18)25-27-23(26(29)30-25)15-20-17-28(16-19-10-3-2-4-11-19)24-14-8-7-13-22(20)24/h2-15,17H,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPBIYXXYDJHG-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



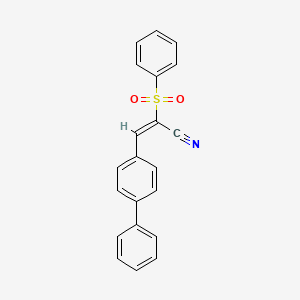
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
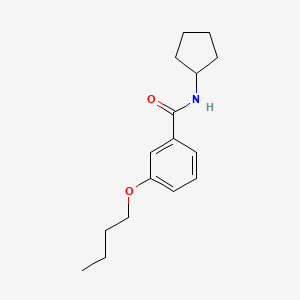
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4772434.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4772439.png)
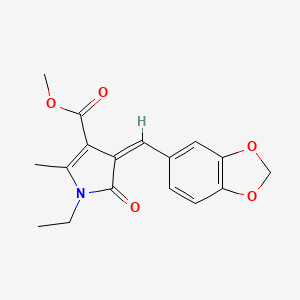
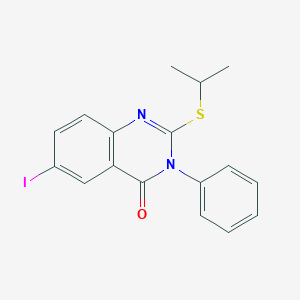
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)
![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)
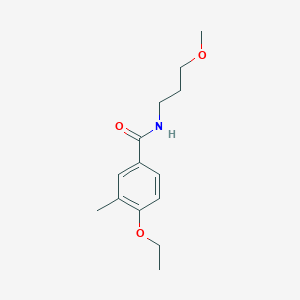
![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)